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Compound of Interest

Compound Name: 1-Cyclopentyl-4-nitrosopiperazine

Cat. No.: B1601858

Assessing the Carcinogenic Potential of 1-
Cyclopentyl-4-nitrosopiperazine: A Comparative
Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the carcinogenic potential of 1-Cyclopentyl-
4-nitrosopiperazine (CPNP) relative to other nitrosamines. CPNP has been identified as a
nitrosamine drug substance-related impurity (NDSRI) in certain pharmaceuticals, such as
rifapentine, prompting regulatory and scientific scrutiny.[1][2] This document summarizes
available data on CPNP, places it in the context of other well-characterized nitrosamines, and
provides detailed experimental protocols for assessing nitrosamine carcinogenicity.

Executive Summary

Direct long-term carcinogenicity data for 1-Cyclopentyl-4-nitrosopiperazine is not publicly
available. Consequently, a definitive carcinogenic potency value, such as a TD50 (the dose
causing tumors in 50% of animals), has not been established for CPNP.[3] However, the
International Agency for Research on Cancer (IARC) has classified CPNP as a Group 2B
agent, meaning it is "possibly carcinogenic to humans".[1] This classification is based on the
structural alerts for carcinogenicity common to nitrosamines and supporting mutagenicity data.
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CPNP is a known mutagen and is considered a suitable positive control for the enhanced Ames
test, a bacterial reverse mutation assay used to assess the mutagenic potential of chemicals.

[1]141(5]

The carcinogenic potential of CPNP is therefore inferred through a read-across approach from
structurally related nitrosamines with established carcinogenicity data. This guide provides a
comparative overview of the carcinogenic potency of several key nitrosamines to offer a
scientific context for the potential risk posed by CPNP.

Data Presentation: Comparative Carcinogenic
Potential of Nitrosamines

The following table summarizes the carcinogenic potency (TD50 values) and IARC
classifications for a range of nitrosamines. The TD50 values are derived from the Lhasa
Carcinogenicity Database (LCDB) and the Carcinogenic Potency Database (CPDB), which are
comprehensive resources for animal cancer test results.[6][7][8][9][10][11] A lower TD50 value
indicates a higher carcinogenic potency.
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S TD50 TD50
Nitrosamine CAS Number . (mglkgl/day) - (mglkgl/day) -

Classification

Rat Mouse

1-Cyclopentyl-4- Group 2B
nitrosopiperazine  61379-66-6 (Possibly No data available  No data available
(CPNP) carcinogenic)[1]
N- Group 2A
Nitrosodimethyla  62-75-9 (Probably 0.096 0.177
mine (NDMA) carcinogenic)[3]
N- Group 2A
Nitrosodiethylami  55-18-5 (Probably 0.026 0.091
ne (NDEA) carcinogenic)[3]
N-Nitrosodi-n- Group 2B
butylamine 924-16-3 (Possibly 1.39 3.65
(NDBA) carcinogenic)
N- Group 2B
Nitrosopiperidine ~ 100-75-4 (Possibly 0.45 1.02
(NPIP) carcinogenic)
N- Group 2B
Nitrosopyrrolidin 930-55-2 (Possibly 1.31 3.19
e (NPYR) carcinogenic)
N- Group 2B
Nitrosomorpholin ~ 59-89-2 (Possibly 0.49 1.13
e (NMOR) carcinogenic)

Experimental Protocols

The assessment of carcinogenic potential relies on a battery of standardized and validated
assays. Below are the methodologies for the key experiments cited in the evaluation of
nitrosamines.
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Bacterial Reverse Mutation Assay (Ames Test) - OECD
Guideline 471

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance
by its ability to induce reverse mutations in histidine-dependent strains of Salmonella
typhimurium and tryptophan-dependent strains of Escherichia coli.[12][13][14][15]

 Principle: The test substance is incubated with the bacterial strains in the presence and
absence of a metabolic activation system (S9 fraction from induced rat or hamster liver). If
the substance or its metabolites are mutagenic, they will cause a reversion of the mutation in
the bacterial genome, allowing the bacteria to synthesize the required amino acid and form
visible colonies on a minimal agar medium.

o Test Strains: A minimum of five strains are typically used, including S. typhimurium TA98,
TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101) or TA102.

e Metabolic Activation: An exogenous metabolic activation system, the S9 mix, is required for
the detection of pro-mutagens that need to be metabolized to their reactive forms. For
nitrosamines, an enhanced Ames test with a higher concentration of S9 (e.g., 30%) and a
pre-incubation step is often recommended to improve sensitivity.[16]

e Procedure:
o The test substance is dissolved in a suitable solvent.

o The bacterial culture, test substance, and S9 mix (or buffer for the non-activated condition)
are mixed and pre-incubated.

o The mixture is then mixed with molten top agar and poured onto minimal glucose agar
plates.

o The plates are incubated for 48-72 hours at 37°C.
o The number of revertant colonies per plate is counted.

» Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in
the number of revertant colonies and/or a reproducible and significant positive response at
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one or more concentrations.

In Vivo Carcinogenicity Studies - OECD Guideline 451

Long-term carcinogenicity studies in rodents are the gold standard for assessing the
carcinogenic potential of a chemical in mammals.[17][18][19][20][21]

e Principle: The test substance is administered to animals (typically rats and mice) for a major
portion of their lifespan to observe the development of neoplastic lesions.

e Animal Model: Two rodent species are generally used, most commonly the Fischer 344 rat
and the B6C3F1 mouse. Both sexes are required.

e Dose Selection: At least three dose levels plus a concurrent control group are used. The
highest dose should induce some signs of toxicity without significantly altering the normal
lifespan of the animals.

o Administration Route: The route of administration should be relevant to human exposure,
which for nitrosamine impurities in pharmaceuticals is typically oral (in drinking water, feed,
or by gavage).

o Duration: Studies in rats are typically conducted for 24 months, and in mice for 18-24
months.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and
food/water consumption are monitored regularly.

o Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and
tissues are examined macroscopically, and a comprehensive list of tissues is collected for
histopathological examination.

o Evaluation: The incidence of tumors in the dosed groups is compared to the control group
using appropriate statistical methods. An increase in the incidence of benign or malignant
tumors in the treated groups is considered evidence of carcinogenicity. The data is used to
determine a dose-response relationship and can be used to calculate a TD50 value.

Visualizations
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Signaling Pathway: Metabolic Activation of Nitrosamines
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Caption: Metabolic activation of nitrosamines leading to carcinogenesis.

Experimental Workflow: Carcinogenicity Assessment
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Caption: General workflow for assessing the carcinogenic potential of a chemical.

Conclusion

While direct evidence for the carcinogenicity of 1-Cyclopentyl-4-nitrosopiperazine in long-
term animal studies is currently lacking, its classification as an IARC Group 2B carcinogen and
its known mutagenic properties warrant careful consideration and risk management.[1] The
carcinogenic potential of CPNP is currently inferred from data on structurally related
nitrosamines. The provided comparative data on the carcinogenic potency of other
nitrosamines, along with standardized experimental protocols, serves as a valuable resource
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for researchers and drug development professionals in evaluating the potential risks associated
with CPNP and other nitrosamine impurities. Further research, including long-term
carcinogenicity bioassays, would be necessary to definitively establish the carcinogenic
potency of CPNP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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